

comparing the efficacy of different 4-Aminomorpholine synthesis routes

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Compound of Interest

Compound Name: 4-Aminomorpholine

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A Comparative Guide to the Synthetic Routes of 4-Aminomorpholine

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like **4-aminomorpholine** is of paramount importance. This guide provides a detailed and objective comparison of various synthetic routes to this valuable compound, supported by experimental data and methodologies.

Data Summary

The following table summarizes the key quantitative data for the different synthesis routes of **4-aminomorpholine**, allowing for a direct comparison of their efficacy.

Synthesis Route	Starting Material	Key Reagents	Reaction Time	Temperature	Yield	Purity	Reference
Route 1: Reduction of 4-Nitrosomorpholine							
a) Zn/Pd-C Bimetallic System	4-Nitrosomorpholine	Zn powder, Pd/C, CO ₂ , NH ₄ Cl	Not specified	35-45°C	96.8%	99.5%	[1]
b) Titanium Trichloride (TiCl ₃)	4-Nitrosomorpholine	TiCl ₃	Not specified	Not specified	~76%	N/A	
c) Lithium Aluminum Hydride (LiAlH ₄)	4-Nitrosomorpholine	LiAlH ₄	Not specified	Not specified	N/A	N/A	
Route 2: Reduction of 4-Nitromorpholine							
	4-Nitromorpholine	Acetic acid/Acetonitrile	Not specified	Not specified	57-64%	N/A	[2]
Route 3: Direct N-amination of Morpholine							
	Morpholine	Hydroxylamine-O-sulfonic acid (HOSA)	16 h	Room Temp	N/A	N/A	[3]

Route 4: Synthesis from Diethanolamine	Diethanolamine	Not a direct route to 4-aminomorpholine	-	-	-	-	[4]
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Note: "N/A" indicates that the data was not available in the cited sources. The yield for the reduction of 4-nitromorpholine refers to the preparation of the starting material, N-nitromorpholine, as the yield for the subsequent reduction step was not explicitly found. The direct N-amination of morpholine is a potential route, but a specific yield for **4-aminomorpholine** was not found in the general procedures for N-amination of heterocycles.

Experimental Protocols

Route 1a: Green Synthesis via Reduction of 4-Nitrosomorpholine with Zn/Pd-C Bimetallic System[1]

This method is highlighted for its high yield, high purity, and environmentally friendly approach.

Step 1: Synthesis of 4-Nitrosomorpholine

In a reaction vessel, morpholine is reacted with sodium nitrite in the presence of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent like dichloromethane at 20°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and neutralized to pH 7 with a 20% sodium hydroxide solution. The organic layer is separated, and the aqueous layer is extracted multiple times with the solvent. The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield 4-nitrosomorpholine.

Step 2: Reduction to **4-Aminomorpholine**

To a closed three-necked flask equipped with a carbon dioxide inlet and a gas flow meter, 4-nitrosomorpholine (1 mol), 500 ml of water, and 5.0 g of ammonium chloride are added. Stirring is initiated, and carbon dioxide gas is bubbled through the system at a rate of 0.4 L/min. The mixture is then heated to 40°C. 8.8 g of 5% Pd/C catalyst is added, followed by the portion-

wise addition of 128.6 g (2.0 mol) of zinc powder, while maintaining the temperature between 35-45°C. The reaction is monitored by gas chromatography (GC). After the complete consumption of 4-nitrosomorpholine, the gas flow is stopped. The catalyst and zinc sludge are filtered off and washed with water. The combined filtrate is transferred to a distillation apparatus. Water is first removed under reduced pressure, followed by vacuum distillation to collect the fraction at 64-72°C/15mmHg, yielding **4-aminomorpholine** as an off-white solid.

Route 2: Synthesis of 4-Nitromorpholine and its Potential Reduction[2]

This route is considered less industrially viable due to the challenges in synthesizing the starting material and potentially lower yields.

Step 1: Synthesis of N-Nitromorpholine

In a 50-ml round-bottomed flask, 34.8 g (0.40 mole) of morpholine and 26 g (0.20 mole) of acetone cyanohydrin nitrate are mixed. The mixture is slowly heated, and at about 60°C, an exothermic reaction occurs, raising the temperature to 110°C. The mixture is then cooled to and maintained at 80°C for 1 hour. After cooling, the mixture is poured into 200 ml of 10% hydrochloric acid and extracted with three 100-ml portions of methylene chloride. The combined organic extracts are washed successively with two 100-ml portions of water and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield a pale-yellow oil. The oil is dissolved in 80 ml of absolute ethanol and cooled to 0–5°C to precipitate N-nitromorpholine as white crystals. The reported yield is between 57-64%.

Step 2: Reduction to **4-Aminomorpholine**

While a specific detailed protocol for the reduction of 4-nitromorpholine to **4-aminomorpholine** was not found in the searched literature, it is reported to be achievable using a reduction system of acetic acid and acetonitrile. The efficacy and specific conditions of this reduction step would require further investigation.

Route 3: Potential Direct N-amination of Morpholine with HOSA[3]

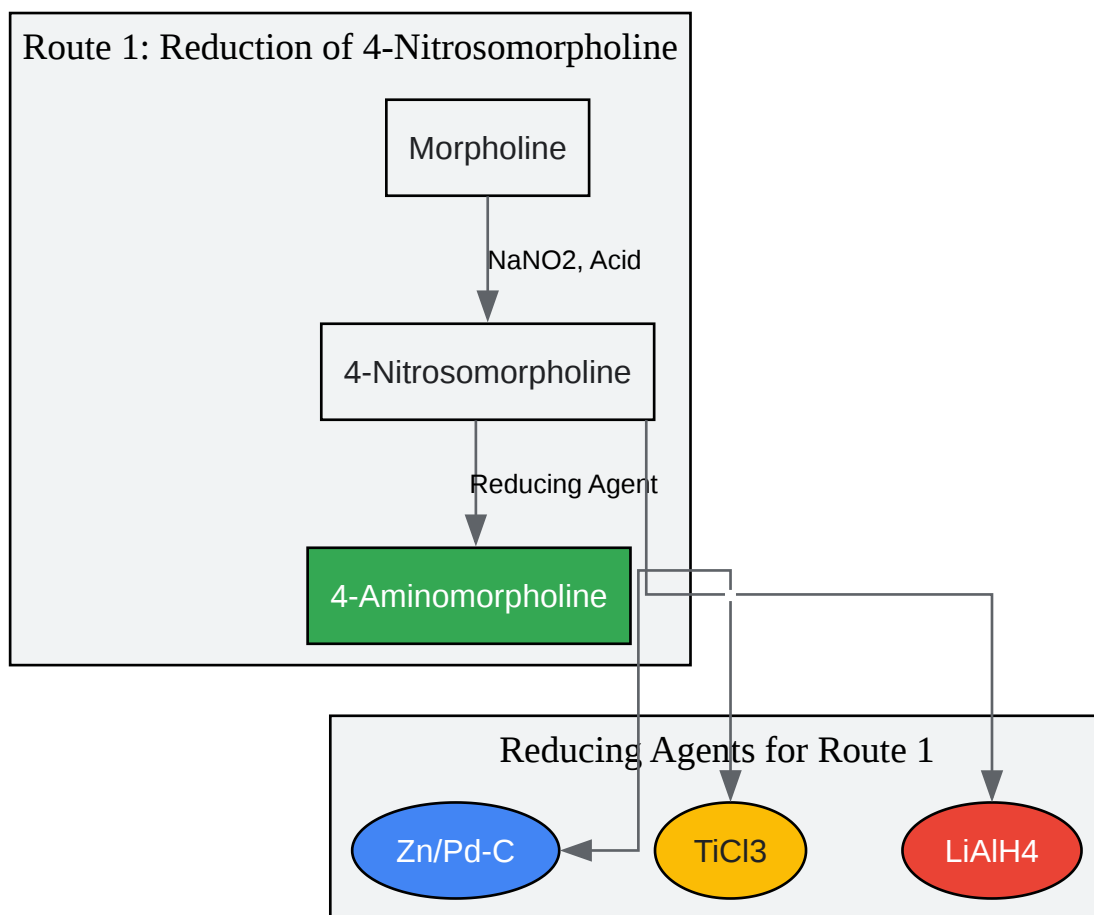
This represents a more direct approach, avoiding the pre-functionalization of the morpholine nitrogen.

General Procedure for N-amination of Heterocycles:

To a solution of the boronic acid (1.0 mmol) in acetonitrile (5 mL), hydroxylamine-O-sulfonic acid (HSA, 1.5 eq.) is added, followed by an aqueous sodium hydroxide solution (1 mol/L, 5 mL). The biphasic mixture is stirred for 16 hours at room temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic extracts are dried and concentrated. The product is purified by flash chromatography. While this is a general procedure for the amination of various compounds, a specific application and yield for the direct amination of morpholine to **4-aminomorpholine** would need to be experimentally determined and optimized.

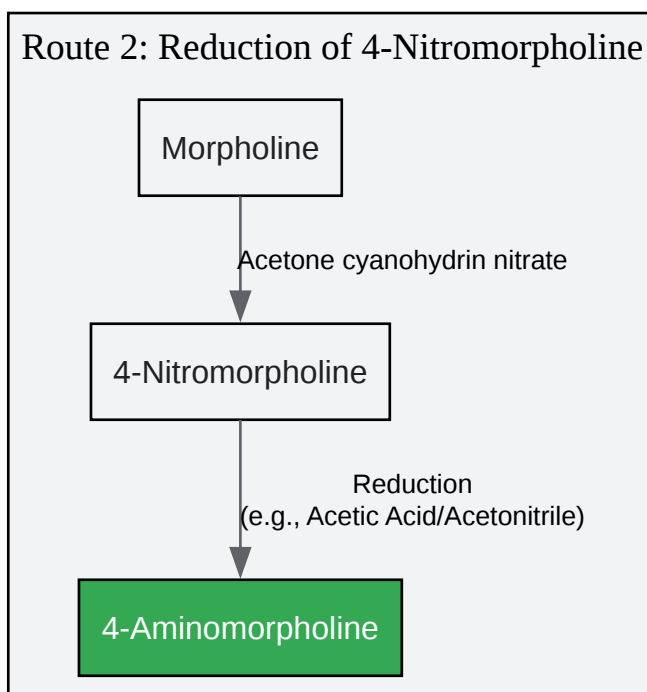
Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.



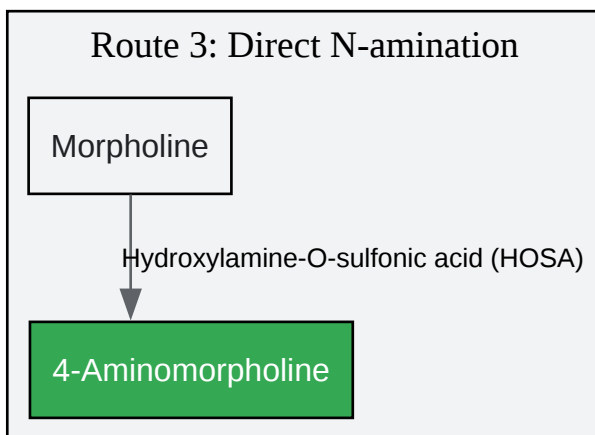
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Caption: Overview of Route 1: Reduction of 4-Nitrosomorpholine.



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Caption: Pathway for Route 2: Reduction of 4-Nitromorpholine.



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Caption: Schematic of Route 3: Direct N-amination of Morpholine.

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